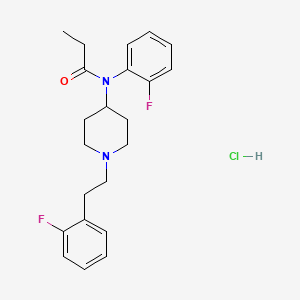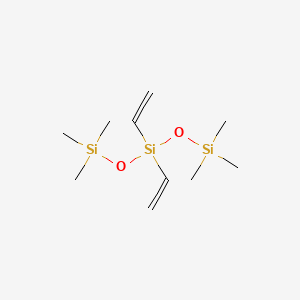
N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetamide is a synthetic organic compound that belongs to the class of diazinane derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetamide typically involves the reaction of 2-aminoethylamine with a suitable diazinane derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of advanced purification techniques, such as crystallization or chromatography, ensures that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Applications De Recherche Scientifique
N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mécanisme D'action
The mechanism of action of N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biological pathways that are affected by the compound’s activity, such as signal transduction, metabolic pathways, or gene expression.
Comparaison Avec Des Composés Similaires
N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetamide can be compared with other diazinane derivatives to highlight its uniqueness. Similar compounds may include:
N-(2-aminoethyl)-2-(2,4-dioxo-1,3-diazinan-1-yl)acetamide: Lacks the methyl group at the 5-position.
N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)propionamide: Contains a propionamide group instead of an acetamide group.
The unique structural features of this compound, such as the presence of the methyl group and the specific arrangement of functional groups, contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H16N4O3 |
|---|---|
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetamide |
InChI |
InChI=1S/C9H16N4O3/c1-6-4-13(9(16)12-8(6)15)5-7(14)11-3-2-10/h6H,2-5,10H2,1H3,(H,11,14)(H,12,15,16) |
Clé InChI |
MTHXPODKETXXJR-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(=O)NC1=O)CC(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12353178.png)
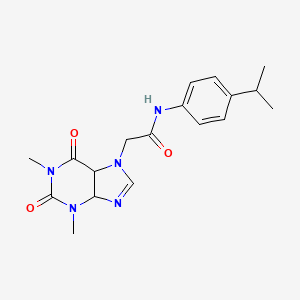

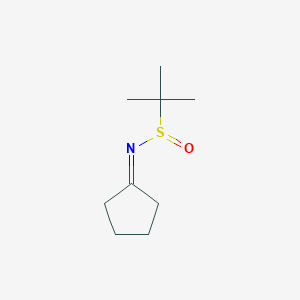
![1-(4-fluoro-3-methylphenyl)-6a,7-dihydro-4aH-pyrrolo[2,3-h][1,6]naphthyridin-2-one](/img/structure/B12353202.png)
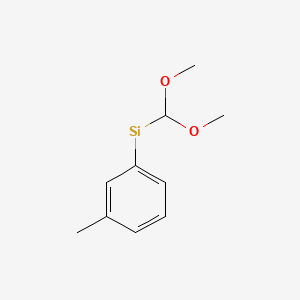
![3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one](/img/structure/B12353210.png)

![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353229.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)

